Infigratinib (CAS: 872511-34-7), commonly supplied as an anhydrous monophosphate salt, is a potent, orally bioavailable, ATP-competitive inhibitor highly selective for fibroblast growth factor receptors 1, 2, and 3 (FGFR1-3). In preclinical and translational research, it serves as a critical benchmark compound for modeling FGFR-driven malignancies, particularly FGFR2-fusion cholangiocarcinoma and FGFR3-mutated urothelial carcinoma. Unlike older-generation multi-kinase inhibitors, Infigratinib is engineered to maximize the therapeutic window between FGFR inhibition and off-target kinase activity, making it a highly reliable tool compound for isolating FGFR-specific signaling pathways in complex in vitro and in vivo models [1].
Substituting Infigratinib with broad-spectrum multi-kinase inhibitors (e.g., lenvatinib or ponatinib) introduces significant off-target VEGFR2 inhibition, which confounds in vivo data with anti-angiogenic effects and systemic toxicity. Furthermore, replacing Infigratinib with other selective FGFR inhibitors like erdafitinib or irreversible inhibitors like futibatinib alters the structural binding dynamics (DFG-in conformation) and fundamentally shifts the acquired resistance mutation profiles (e.g., N549H/K vs. V565F), rendering them non-interchangeable for precise resistance modeling [1]. Finally, procuring the uncharacterized free base instead of the optimized anhydrous monophosphate salt leads to poor aqueous solubility, erratic formulation in standard vehicles (like PEG300 or acetate buffers), and irreproducible pharmacokinetic exposure in animal models.
Infigratinib demonstrates exceptional selectivity for its primary targets, exhibiting IC50 values of 0.9 nM, 1.4 nM, and 1.0 nM for FGFR1, FGFR2, and FGFR3, respectively. In contrast to broad-spectrum RTK inhibitors that heavily suppress angiogenesis, Infigratinib maintains an IC50 of 180 nM for VEGFR2, representing a >100-fold selectivity window [1]. This precise target engagement allows researchers to study FGFR-driven tumor suppression without the confounding variables of VEGFR2-mediated hypertension or bleeding in in vivo models.
| Evidence Dimension | In vitro Kinase IC50 |
| Target Compound Data | FGFR1-3 IC50 = 0.9 - 1.4 nM; VEGFR2 IC50 = 180 nM |
| Comparator Or Baseline | Multi-kinase inhibitors (Class-level baseline: near-equivalent FGFR/VEGFR2 suppression) |
| Quantified Difference | >100-fold selectivity for FGFR1-3 over VEGFR2 |
| Conditions | Biochemical kinase assay panel (76 protein kinases) |
Ensures researchers can isolate FGFR-specific phenotypic effects without off-target anti-angiogenic interference.
The physical form of Infigratinib significantly impacts its utility in translational studies. The anhydrous monophosphate salt of Infigratinib is specifically engineered for superior processability and solubility compared to the generic free base. The monophosphate form allows for stable, reproducible formulation in standard in vivo vehicles, such as acetate buffer (pH 4.68) with PEG300 or 5% DMSO/HCl mixtures, enabling consistent oral bioavailability and reliable target inhibition at standard 30-50 mg/kg dosing regimens[1].
| Evidence Dimension | Formulation Stability and In Vivo Exposure |
| Target Compound Data | Anhydrous monophosphate salt (stable in PEG300/acetate buffer, consistent PK) |
| Comparator Or Baseline | Infigratinib free base (poor aqueous solubility, erratic exposure) |
| Quantified Difference | Enables reproducible oral dosing at 30-50 mg/kg with sustained pFRS2 suppression |
| Conditions | In vivo pharmacokinetic modeling in murine/rat systems |
Crucial for procurement in animal studies where precise, reproducible pharmacokinetic exposure and formulation stability are required.
Infigratinib is highly effective against specific constitutively active mutations that drive urothelial carcinomas. It potently inhibits the FGFR3-K650E mutant with an IC50 of 4.9 nM, effectively suppressing the proliferation of BaF3 cells dependent on this mutation [1]. This quantitative suppression establishes Infigratinib as a superior benchmark compared to older-generation inhibitors that lose efficacy against gatekeeper or kinase domain mutations.
| Evidence Dimension | Mutant Kinase Inhibition (IC50) |
| Target Compound Data | FGFR3-K650E IC50 = 4.9 nM |
| Comparator Or Baseline | Older-generation RTK inhibitors (reduced mutant affinity) |
| Quantified Difference | Maintains sub-5 nM potency against the constitutively active K650E mutation |
| Conditions | Biochemical kinase assay and BaF3 cell proliferation assay |
Validates the compound as the preferred reagent for screening and modeling FGFR3-mutated urothelial carcinoma.
As a reversible, ATP-competitive inhibitor binding the DFG-in conformation, Infigratinib generates a distinct polyclonal resistance profile compared to irreversible covalent inhibitors like futibatinib. Prolonged exposure to Infigratinib in cholangiocarcinoma models reliably induces specific kinase domain mutations, such as N549H/K, whereas irreversible inhibitors primarily select for V565 gatekeeper mutations[1]. This predictable resistance mechanism makes Infigratinib an indispensable tool for developing next-generation targeted therapies.
| Evidence Dimension | Acquired Resistance Mutation Profile |
| Target Compound Data | Induces polyclonal kinase domain mutations (e.g., N549H/K) |
| Comparator Or Baseline | Futibatinib (Irreversible inhibitor: induces V565 gatekeeper mutations) |
| Quantified Difference | Divergent mutational selection based on reversible vs. covalent binding |
| Conditions | In vitro and in vivo cholangiocarcinoma resistance modeling |
Dictates the choice of inhibitor when designing acquired resistance panels and screening next-generation FGFR antagonists.
Utilizing the anhydrous monophosphate salt of Infigratinib allows for stable formulation in PEG300/acetate buffers, ensuring reproducible oral dosing and consistent target inhibition (pFRS2 suppression) in murine models of cholangiocarcinoma [1].
The >100-fold selectivity window for FGFR1-3 over VEGFR2 makes Infigratinib the ideal tool compound for isolating FGFR-driven cellular responses without the confounding anti-angiogenic toxicity associated with multi-kinase inhibitors [2].
Because Infigratinib predictably induces specific polyclonal mutations (such as N549H/K) due to its reversible DFG-in binding mode, it is a critical baseline comparator for screening next-generation or irreversible FGFR inhibitors[3].